

(E)-5-Octadecene: A Comprehensive Technical Guide on its Natural Sources and Occurrence

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Compound of Interest

Compound Name: (E)-5-Octadecene

Cat. No.: B8822231

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Introduction

(E)-5-Octadecene is a long-chain alkene that has been identified as a semiochemical, playing a role in the chemical communication of certain insect species. Its presence has also been noted in the volatile organic compounds of some plants. This technical guide provides an in-depth overview of the natural sources and occurrence of **(E)-5-Octadecene**, detailing its role as an insect pheromone and its presence in plant essential oils. The guide includes a summary of available quantitative data, detailed experimental protocols for its extraction and identification, and diagrams of its proposed biosynthetic pathway and the general signaling cascade it likely triggers in insects.

Natural Occurrence of (E)-5-Octadecene

(E)-5-Octadecene has been identified in both the animal and plant kingdoms, primarily as a volatile organic compound.

In Insects

(E)-5-Octadecene is associated with the sex pheromone blend of the rice stem borer, *Chilo suppressalis*. While not one of the primary, most abundant pheromone components, it is recognized as a related chemical that can influence the behavior of the male moth. The major components of the *C. suppressalis* sex pheromone are a specific ratio of three aldehydes.

In Plants

(E)-5-Octadecene has been identified as a minor constituent in the essential oil of the plant *Chenopodium ambrosioides*, also known as Mexican tea or epazote. The composition of the essential oil of this plant can vary significantly based on geographical location, harvest time, and other environmental factors. The primary components are typically monoterpenes and their derivatives.

Quantitative Data on Occurrence

Specific quantitative data for **(E)-5-Octadecene** is not widely available in the literature. The tables below summarize the typical composition of the primary sources where **(E)-5-Octadecene** has been qualitatively identified.

Table 1: Major Sex Pheromone Components of the Female Rice Stem Borer, *Chilo suppressalis*

Compound	Chemical Name	Typical Relative Ratio
Z11-16:Ald	(Z)-11-Hexadecenal	48
Z13-18:Ald	(Z)-13-Octadecenal	6
Z9-16:Ald	(Z)-9-Hexadecenal	5
(E)-5-Octadecene	(E)-5-Octadecene	Not Quantified

Note: The relative ratios of the major components can vary. The presence of **(E)-5-Octadecene** is noted, but its concentration within the pheromone gland is not consistently reported.

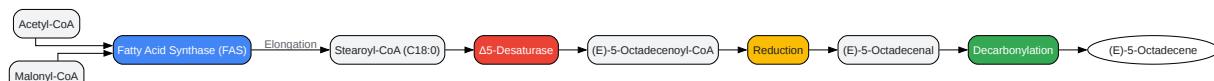
Table 2: Representative Chemical Composition of *Chenopodium ambrosioides* Essential Oil

Compound	Chemical Class	Percentage Range (%)
Ascaridole	Monoterpene Peroxide	16 - 70
p-Cymene	Monoterpene	10 - 40
α -Terpinene	Monoterpene	5 - 30
Limonene	Monoterpene	1 - 10
(E)-5-Octadecene	Alkene	Trace - Not Reported

Note: The chemical profile of *C. ambrosioides* essential oil is highly variable. **(E)-5-Octadecene** is a minor, not consistently reported, component.

Biosynthesis of (E)-5-Octadecene in Insects

The biosynthesis of long-chain alkenes like **(E)-5-Octadecene** in insects is an extension of fatty acid metabolism. The pathway involves a series of enzymatic steps primarily occurring in the pheromone glands.

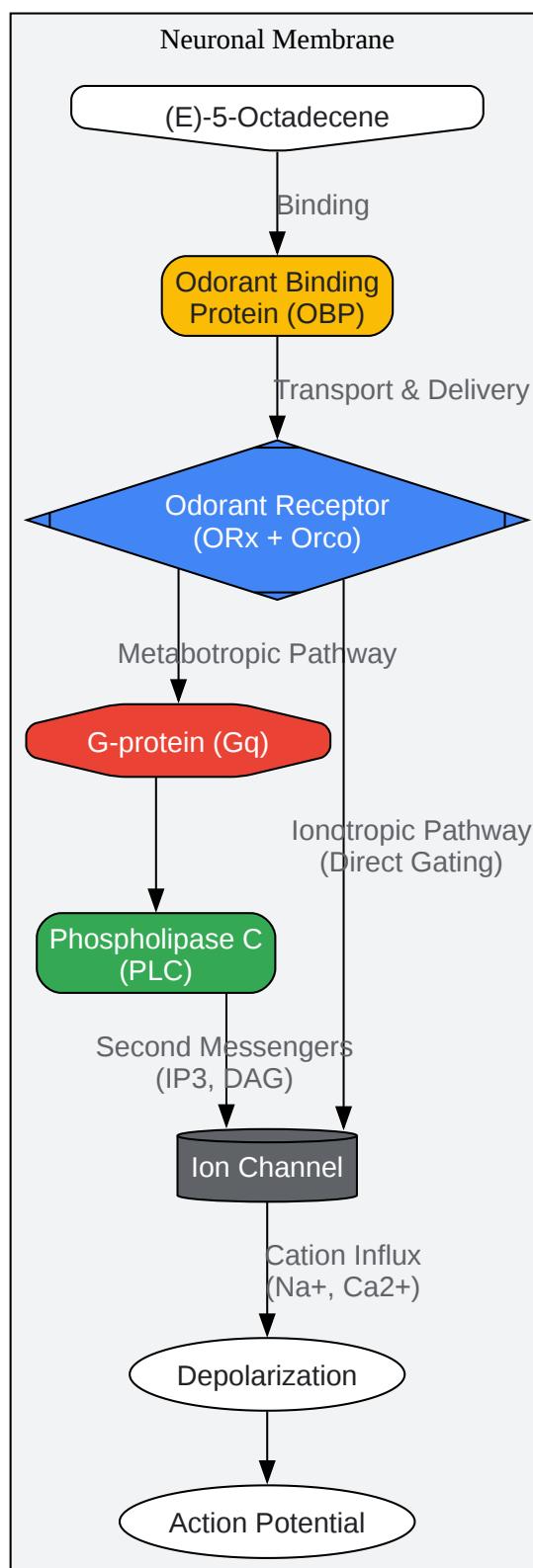


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Biosynthesis of (E)-5-Octadecene in insects.

Insect Olfactory Signaling Pathway for Pheromones

The detection of pheromones, including long-chain alkenes, in insects occurs in specialized olfactory sensory neurons (OSNs) located in the antennae. The binding of a pheromone molecule to a specific odorant receptor (OR) initiates a signal transduction cascade that leads to the generation of an action potential. Insect olfactory signaling can involve both rapid ionotropic and slower, modulatory metabotropic pathways.

[Click to download full resolution via product page](#)*Insect olfactory signaling pathway for pheromones.*

Experimental Protocols

Extraction of (E)-5-Octadecene from Insect Pheromone Glands

This protocol describes a general method for the solvent extraction of pheromones from the glands of insects like *Chilo suppressalis*.

Materials:

- Adult female moths (at peak pheromone production)
- Dissecting scissors and fine-tipped forceps
- Glass microvials (200 μ L) with PTFE-lined caps
- Hexane (HPLC grade)
- Internal standard (e.g., eicosane or a similar non-native hydrocarbon) solution of known concentration in hexane
- Microsyringe (10 μ L)
- Vortex mixer
- Centrifuge

Procedure:

- Gland Dissection: Anesthetize a female moth by chilling. Under a dissecting microscope, carefully dissect the terminal abdominal segments containing the pheromone gland.
- Extraction: Immediately place the dissected gland into a glass microvial. Add a precise volume (e.g., 20 μ L) of hexane containing a known amount of the internal standard.
- Tissue Disruption: Gently crush the gland against the inner wall of the vial using the forceps to facilitate extraction.

- Incubation: Tightly cap the vial and vortex for 1 minute. Allow the vial to stand at room temperature for 30 minutes to ensure complete extraction.
- Clarification: Centrifuge the vial at low speed (e.g., 2000 x g) for 5 minutes to pellet any tissue debris.
- Sample Transfer: Carefully transfer the supernatant to a clean autosampler vial for GC-MS analysis.

Extraction of (E)-5-Octadecene from *Chenopodium ambrosioides* (Hydrodistillation)

This protocol outlines the hydrodistillation method for extracting essential oils from plant material.

Materials:

- Fresh or dried aerial parts of *Chenopodium ambrosioides*
- Clevenger-type apparatus
- Heating mantle
- Distilled water
- Anhydrous sodium sulfate
- Glass vial for storage

Procedure:

- Sample Preparation: Weigh a known amount (e.g., 100 g) of the plant material and place it into the round-bottom flask of the Clevenger apparatus.
- Hydrodistillation: Add distilled water to the flask to cover the plant material. Heat the flask using the heating mantle to boil the water. The steam will carry the volatile compounds, including **(E)-5-Octadecene**, into the condenser.

- Collection: The condensed steam and essential oil will collect in the graduated collection tube of the Clevenger apparatus. Continue the distillation for 3-4 hours.
- Separation: After distillation, allow the apparatus to cool. Carefully separate the essential oil layer from the aqueous layer.
- Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
- Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of extracts containing **(E)-5-Octadecene**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms)

GC Conditions (Example):

- Injector Temperature: 250 °C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 280 °C
 - Hold: 10 minutes at 280 °C

- MS Transfer Line Temperature: 280 °C

MS Conditions (Example):

- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-550

Procedure:

- Calibration: Prepare a series of standard solutions of authentic **(E)-5-Octadecene** of known concentrations containing the same internal standard used in the sample extraction. Analyze these standards to create a calibration curve.
- Sample Analysis: Inject 1 µL of the sample extract into the GC-MS.
- Identification: Identify **(E)-5-Octadecene** in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard. The mass spectrum of **(E)-5-Octadecene** will show characteristic fragmentation patterns for a long-chain alkene.
- Quantification: Integrate the peak area of **(E)-5-Octadecene** and the internal standard. Use the calibration curve to determine the concentration of **(E)-5-Octadecene** in the extract. The absolute amount in the original sample can then be calculated based on the initial sample weight or number of insect glands.

Conclusion

(E)-5-Octadecene is a naturally occurring long-chain alkene found in specific insect and plant species. While its role as a semiochemical in the rice stem borer, *Chilo suppressalis*, is acknowledged, its quantitative contribution to the pheromone blend is not well-documented. Similarly, it is a minor and variable component of the essential oil of *Chenopodium ambrosioides*. The biosynthesis of this compound in insects is linked to fatty acid metabolism, and its perception is mediated by the complex olfactory signaling system. The detailed protocols provided in this guide offer a foundation for the extraction, identification, and quantification of **(E)-5-Octadecene** from natural sources, enabling further research into its

biological significance and potential applications. Further quantitative studies are needed to fully elucidate its prevalence and concentration in various natural systems.

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